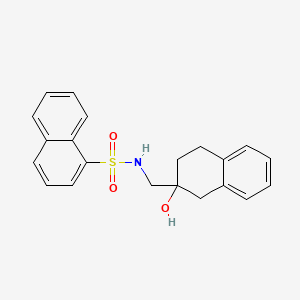
4-(6-Methoxypyridine-3-carbonyl)thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Methoxypyridine-3-carbonyl)thiomorpholine is an organic compound that features a thiomorpholine ring attached to a pyridine ring via a carbonyl group The methoxy group is located at the 6-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxypyridine-3-carbonyl)thiomorpholine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Carbonyl Group: The carbonyl group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Attachment of the Thiomorpholine Ring: The thiomorpholine ring can be attached via nucleophilic substitution reactions, where the thiomorpholine acts as a nucleophile and reacts with a suitable electrophilic carbonyl compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
化学反应分析
Types of Reactions
4-(6-Methoxypyridine-3-carbonyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
4-(6-Methoxypyridine-3-carbonyl)thiomorpholine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interactions of thiomorpholine derivatives with biological targets.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(6-Methoxypyridine-3-carbonyl)thiomorpholine involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds with biological molecules, while the thiomorpholine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(6-Methoxypyridine-3-carbonyl)piperidine: Similar structure but with a piperidine ring instead of a thiomorpholine ring.
4-(6-Methoxypyridine-3-carbonyl)morpholine: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
4-(6-Methoxypyridine-3-carbonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a thiomorpholine ring.
Uniqueness
4-(6-Methoxypyridine-3-carbonyl)thiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The sulfur atom in the thiomorpholine ring can participate in unique interactions, such as forming stronger hydrogen bonds and engaging in redox reactions.
属性
IUPAC Name |
(6-methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-15-10-3-2-9(8-12-10)11(14)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLOKLUZWXIKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Azepan-1-yl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2547506.png)

![4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B2547508.png)
![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2547509.png)
![5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2547511.png)
![N-(3,5-Dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2547512.png)


![(Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2547517.png)



![methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2547525.png)
